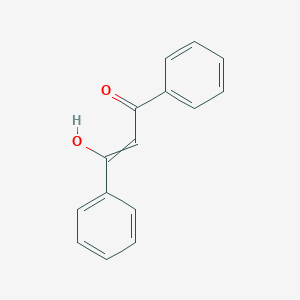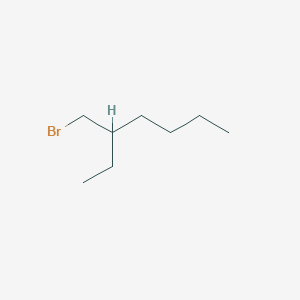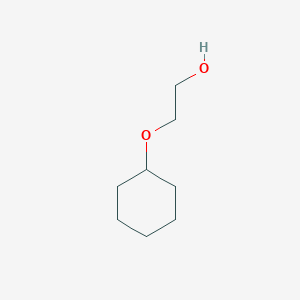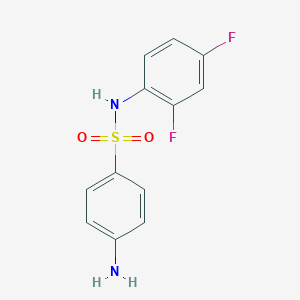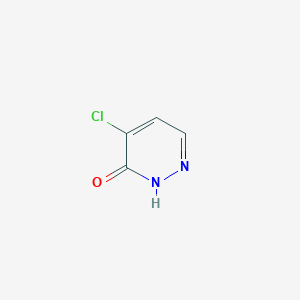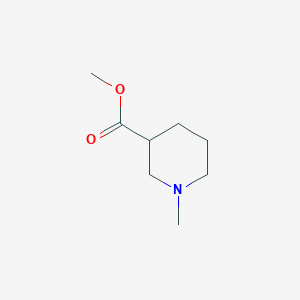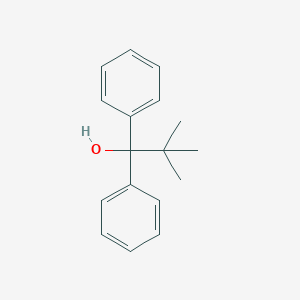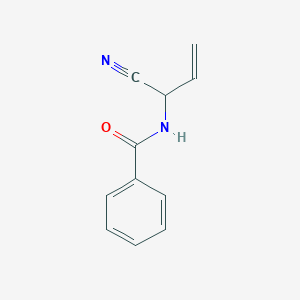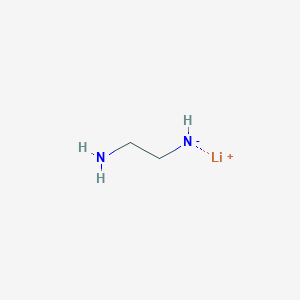
((2-Aminoethyl)amino)lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Aminoethyl)amino)lithium, also known as LiAEAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a lithium salt of 2-aminoethylamine, which is a derivative of ethylenediamine. LiAEAE is a highly reactive compound, which makes it an ideal candidate for various chemical reactions and synthesis methods.
Mecanismo De Acción
The mechanism of action of ((2-Aminoethyl)amino)lithium is not fully understood, but it is believed to involve the formation of a complex with the target molecule. ((2-Aminoethyl)amino)lithium can act as a nucleophile or a base, depending on the reaction conditions. ((2-Aminoethyl)amino)lithium can also form chelate complexes with metal ions, which makes it an ideal candidate for various metal-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
((2-Aminoethyl)amino)lithium has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it should be handled with care due to its highly reactive nature. ((2-Aminoethyl)amino)lithium has been shown to have a significant effect on the central nervous system and can cause sedation and hypothermia in animal models. ((2-Aminoethyl)amino)lithium has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2-Aminoethyl)amino)lithium has several advantages for use in laboratory experiments, including its high reactivity, low toxicity, and cost-effectiveness. ((2-Aminoethyl)amino)lithium is also readily available and can be easily synthesized in the laboratory. However, ((2-Aminoethyl)amino)lithium is highly reactive and can react with air and moisture, which makes it challenging to handle. ((2-Aminoethyl)amino)lithium also requires anhydrous conditions for synthesis, which can be challenging to maintain.
Direcciones Futuras
((2-Aminoethyl)amino)lithium has several potential future directions for research, including its application as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium can also be studied for its potential applications in the synthesis of metal-organic frameworks and porous materials. Additionally, ((2-Aminoethyl)amino)lithium can be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)amino)lithium and its potential applications in various fields.
Métodos De Síntesis
((2-Aminoethyl)amino)lithium can be synthesized by reacting 2-aminoethylamine with lithium metal in anhydrous conditions. The reaction takes place at room temperature and produces a white solid, which is ((2-Aminoethyl)amino)lithium. This synthesis method is relatively simple and cost-effective, which makes it an ideal choice for producing large quantities of ((2-Aminoethyl)amino)lithium.
Aplicaciones Científicas De Investigación
((2-Aminoethyl)amino)lithium has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, ((2-Aminoethyl)amino)lithium is used as a reagent for various chemical reactions, such as Michael addition, Mannich reaction, and Friedel-Crafts alkylation. ((2-Aminoethyl)amino)lithium is also used as a catalyst for polymerization reactions, such as ring-opening polymerization of lactides and cyclic esters. In medicinal chemistry, ((2-Aminoethyl)amino)lithium is being studied for its potential applications as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, ((2-Aminoethyl)amino)lithium is being studied for its potential applications in the synthesis of metal-organic frameworks and porous materials.
Propiedades
Número CAS |
1847-46-7 |
|---|---|
Nombre del producto |
((2-Aminoethyl)amino)lithium |
Fórmula molecular |
C2H7LiN2 |
Peso molecular |
66.1 g/mol |
Nombre IUPAC |
lithium;2-aminoethylazanide |
InChI |
InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |
Clave InChI |
CXZAJSLSSDNDHX-UHFFFAOYSA-N |
SMILES isomérico |
[Li+].C(C[NH-])N |
SMILES |
[Li+].C(C[NH-])N |
SMILES canónico |
[Li+].C(C[NH-])N |
Otros números CAS |
1847-46-7 |
Pictogramas |
Flammable; Corrosive; Irritant |
Sinónimos |
[(2-aminoethyl)amino]lithium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



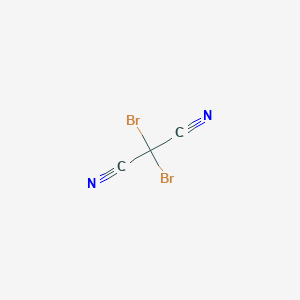
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
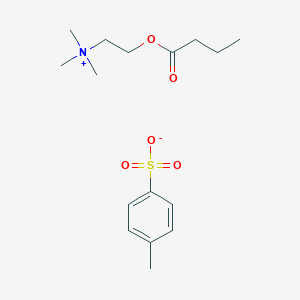
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
